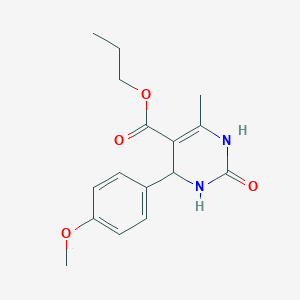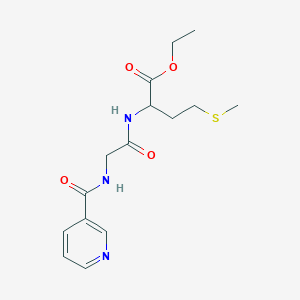![molecular formula C29H24N4O3 B11693121 N'-{(E)-[3-(Benzyloxy)phenyl]methylidene}-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11693121.png)
N'-{(E)-[3-(Benzyloxy)phenyl]methylidene}-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-{(E)-[3-(Benzyloxy)phényl]méthylidène}-3-(2-méthoxy-1-naphtyl)-1H-pyrazole-5-carbohydrazide est un composé organique complexe de formule moléculaire C29H24N4O3. Ce composé est connu pour sa structure unique, qui comprend un groupe benzyloxy, un groupe méthoxy-naphtyle et un cycle pyrazole. Il est souvent utilisé dans la recherche en découverte précoce en raison de ses propriétés chimiques rares et uniques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N’-{(E)-[3-(Benzyloxy)phényl]méthylidène}-3-(2-méthoxy-1-naphtyl)-1H-pyrazole-5-carbohydrazide implique généralement plusieurs étapes, commençant par la préparation des composés intermédiaires. Les étapes clés comprennent :
Formation de l’intermédiaire benzyloxy : Cela implique la réaction de l’alcool benzylique avec un dérivé phénylique approprié en conditions basiques.
Intermédiaire méthoxy-naphtyle : Le groupe méthoxy est introduit dans le cycle naphtyle par une réaction de méthylation.
Formation du cycle pyrazole : Le cycle pyrazole est synthétisé par une réaction de cyclisation impliquant l’hydrazine et une dicétone appropriée.
Réaction de couplage finale : La dernière étape consiste à coupler les intermédiaires benzyloxy et méthoxy-naphtyle avec le cycle pyrazole en conditions acides ou basiques pour former le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse décrites ci-dessus afin d’augmenter le rendement et la pureté. Cela peut inclure l’utilisation de catalyseurs, de températures de réaction contrôlées et de techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
N’-{(E)-[3-(Benzyloxy)phényl]méthylidène}-3-(2-méthoxy-1-naphtyl)-1H-pyrazole-5-carbohydrazide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Les groupes benzyloxy et méthoxy peuvent subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles comme les amines ou les thiols en présence d’une base.
Principaux produits formés
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation d’alcools ou d’amines.
Substitution : Formation de dérivés substitués avec de nouveaux groupes fonctionnels.
Applications de la recherche scientifique
N’-{(E)-[3-(Benzyloxy)phényl]méthylidène}-3-(2-méthoxy-1-naphtyl)-1H-pyrazole-5-carbohydrazide a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquêté pour ses effets thérapeutiques potentiels et comme composé de tête dans la découverte de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans diverses réactions chimiques.
Applications De Recherche Scientifique
N’-{(E)-[3-(Benzyloxy)phenyl]methylidene}-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)méthyl)-[1,1′-biphényl]-2-sulfonamide
- N-Acétyl-L-tryptophane
- 2-Fluorodéschlorokétamine
Unicité
N’-{(E)-[3-(Benzyloxy)phényl]méthylidène}-3-(2-méthoxy-1-naphtyl)-1H-pyrazole-5-carbohydrazide est unique en raison de sa combinaison de groupes fonctionnels et de son potentiel pour des réactions chimiques diverses. Sa structure permet diverses modifications, ce qui en fait un composé polyvalent dans la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C29H24N4O3 |
|---|---|
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
3-(2-methoxynaphthalen-1-yl)-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C29H24N4O3/c1-35-27-15-14-22-11-5-6-13-24(22)28(27)25-17-26(32-31-25)29(34)33-30-18-21-10-7-12-23(16-21)36-19-20-8-3-2-4-9-20/h2-18H,19H2,1H3,(H,31,32)(H,33,34)/b30-18+ |
Clé InChI |
LTKYUXLBEJXAOJ-UXHLAJHPSA-N |
SMILES isomérique |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)OCC5=CC=CC=C5 |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11693040.png)
![2,2-dimethyl-5-[5-(3-nitrophenyl)furan-2-yl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11693049.png)
![2-(4-nitrophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11693053.png)
![17-(4-Methoxy-2-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11693058.png)
![Ethyl 5-acetyl-2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B11693060.png)

![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-chlorobenzohydrazide](/img/structure/B11693076.png)
![N'-{(E)-[5-bromo-2-(propan-2-yloxy)phenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11693077.png)

![(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11693085.png)
![N-[3-({(2E)-2-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]hydrazinyl}carbonyl)phenyl]-3-nitrobenzamide](/img/structure/B11693089.png)
![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B11693098.png)

methylene]-4-methylbenzenesulfonamide](/img/structure/B11693100.png)
